2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the bromination and iodination of a benzodioxin derivative, followed by formylation and subsequent amination reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, nickel catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: Another brominated compound with similar structural features.
2,4,5-Triaryl imidazoles:
Uniqueness
What sets 2,4-DIBROMO-6-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE apart is its unique combination of bromine, iodine, and benzodioxin moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15Br2IN2O5 |
---|---|
Molecular Weight |
686.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H15Br2IN2O5/c24-14-9-13(21(16(25)10-14)33-23(30)15-5-1-2-6-17(15)26)11-27-28-22(29)20-12-31-18-7-3-4-8-19(18)32-20/h1-11,20H,12H2,(H,28,29)/b27-11+ |
InChI Key |
BYZJZUDMOCDWQX-LUOAPIJWSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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